2-Chloroethyl 2,6-dichloroisonicotinate
Description
Properties
IUPAC Name |
2-chloroethyl 2,6-dichloropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO2/c9-1-2-14-8(13)5-3-6(10)12-7(11)4-5/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHOEVKBVUJZSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)C(=O)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163351 | |
| Record name | Copper(II) cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1463-77-0 | |
| Record name | Copper(II) cyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001463770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(II) cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
This method involves reacting the sodium salt of 2,6-dichloroisonicotinic acid with 2-chloroethyl chloride or bromide in a polar aprotic solvent (e.g., tetrahydrofuran or methanol) under autogenous pressure. The reaction proceeds via nucleophilic displacement:
Key parameters include:
Catalysts and Solvents
No deliberate catalysts are required, but solvents like tetrahydrofuran enhance reactivity by stabilizing intermediates. The insolubility of sodium chloride in the reaction medium facilitates its removal via filtration, streamlining purification.
Yield and Purity
Industrial trials report yields of 93–95% with purity ≥99.3% after vacuum distillation. For example, a 6-hour reaction at 200°C with tetrahydrofuran produced 29.5 g of ester from 32.5 g of sodium carboxylate, achieving 95% stoichiometric yield.
Acid Chloride Esterification
Chlorination of 2,6-Dichloroisonicotinic Acid
The acid is first converted to its acyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅):
Reaction conditions:
Esterification with 2-Chloroethanol
The acyl chloride reacts with 2-chloroethanol in anhydrous conditions:
Optimization Strategies :
Yield and Purification
Yields of 90–93% are achievable, with purity ≥99.5% after vacuum distillation. For instance, a 93.12% yield was obtained using chlorobenzene and N-methylaniline at 80–90°C.
Comparative Analysis of Methods
Key Insights :
-
The alkylation method offers higher yields and simpler purification but requires specialized high-pressure equipment.
-
The acid chloride route avoids pressurized systems but generates corrosive byproducts (HCl, SO₂), necessitating robust exhaust treatment.
Industrial-Scale Considerations
Chemical Reactions Analysis
2-Chloroethyl 2,6-dichloroisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
Synthesis Method
The synthesis of 2-Chloroethyl 2,6-dichloroisonicotinate typically involves the esterification of 2,6-dichloroisonicotinic acid with 2-chloroethanol. This reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux conditions. The general reaction can be represented as follows:
Plant Biology
Elicitor for Secondary Metabolite Production
One of the primary applications of this compound is its role as an elicitor in plant cell cultures. It mimics natural plant hormones, stimulating the production of secondary metabolites that enhance plant defense mechanisms against pathogens.
- Case Study : In a study involving Nicotiana tabacum (tobacco), treatment with this compound resulted in a significant increase in the levels of phenolic compounds and flavonoids, which are critical for plant defense.
Chemical Reactions
Substitution Reactions
The chloroethyl group in this compound can participate in nucleophilic substitution reactions, allowing it to be transformed into various derivatives that may have different biological activities.
- Example Reaction : The substitution of the chlorine atom with amines or alcohols can yield new compounds with potential therapeutic applications.
Table 1: Comparison of Elicitors in Plant Biology
| Elicitor Compound | Secondary Metabolite Induction | Mechanism of Action |
|---|---|---|
| This compound | High | Mimics plant hormones |
| Trifluoroethyl 2,6-dichloroisonicotinate | Moderate | Similar hormonal mimicry |
| Jasmonate Derivatives | Very High | Directly involved in stress response |
Table 2: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| This compound | Not directly studied | Potential based on structural analogs |
| Pyrrol Derivatives | Gram-positive & Gram-negative | Broad-spectrum activity reported |
| Methyl Derivatives | Specific strains | Effective against resistant strains |
Mechanism of Action
The mechanism of action of 2-Chloroethyl 2,6-dichloroisonicotinate involves its role as an elicitor in plant defense responses. It mimics the action of natural plant hormones, triggering the production of secondary metabolites that enhance the plant’s resistance to pathogens . The molecular targets and pathways involved include the activation of signaling pathways related to plant immunity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Ester Group Variations
The ester moiety of 2,6-dichloroisonicotinate derivatives significantly influences their physical properties and applications. Key analogs include:
Methyl 2,6-Dichloroisonicotinate (CAS 42521-09-5)
- Molecular Formula: C₇H₅Cl₂NO₂
- Physical Properties : Melting point 82–83°C, purity ≥97% .
- Applications: Used as a precursor in synthesizing agrochemicals and bioactive molecules. Notably, methyl esters are common intermediates in pharmaceutical manufacturing due to their stability and ease of hydrolysis .
tert-Butyl 2,6-Dichloroisonicotinate (CAS 75308-46-2)
- Molecular Formula: C₁₀H₁₁Cl₂NO₂
- Used in specialized organic syntheses requiring controlled ester cleavage .
Substituent Positional Isomers
Variations in chlorine or alkyl group positions on the pyridine ring alter bioactivity and physicochemical properties:
Ethyl 2,5-Dichloroisonicotinate (CAS 603122-76-5)
- Similarity Score : 0.75 (compared to target compound) .
- Key Differences: Chlorine at the 2- and 5-positions (vs.
Methyl 2,3-Dichloroisonicotinate (CAS 603124-78-3)
Functional Analogues in Agrochemical Research
Derivatives of 2,6-dichloroisonicotinate are explored as plant metabolite elicitors:
Trifluoroethyl 2,6-Dichloroisonicotinate (TFINA)
- Bioactivity: Demonstrated efficacy in inducing secondary metabolites (e.g., alkaloids, terpenoids) in Panax notoginseng cell cultures. TFINA’s trifluoroethyl group enhances membrane permeability compared to methyl or ethyl esters .
2-(2,6-Dichloro-pyridine-4-carbonyloxy)-ethyl Jasmonate (DPCEJ)
Data Tables
Table 1: Physical and Chemical Properties of Key Analogues
Table 2: Bioactivity Comparison of Elicitor Derivatives
Biological Activity
2-Chloroethyl 2,6-dichloroisonicotinate (C8H6Cl3NO2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H6Cl3NO2
- Molecular Weight : 239.5 g/mol
- CAS Number : 150913-21-0
- Structure : The compound features a chloroethyl group attached to a dichloroisonicotinic acid derivative, which is critical for its biological interactions.
Biological Activities
The compound exhibits a range of biological activities, including:
- Antitumor Activity : Studies have indicated that 2-chloroethyl derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the disruption of cellular signaling pathways associated with cell survival and proliferation .
- Antimicrobial Properties : Research has shown that the compound possesses antimicrobial activity against various bacterial strains, suggesting its potential as an antibacterial agent .
- Enzyme Inhibition : It has been identified as a potential inhibitor of certain kinases, which play crucial roles in cell signaling and cancer progression. This inhibition can lead to decreased tumor cell viability .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Cellular Signaling Pathways : The compound may interfere with pathways such as the MAPK/ERK pathway, which is vital for cell growth and differentiation. By inhibiting this pathway, the compound can induce cell cycle arrest and apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may increase ROS levels within cells, leading to oxidative stress and subsequent cell death in tumor cells .
Case Studies
- Antitumor Efficacy in Breast Cancer Models :
- Antimicrobial Activity Assessment :
Data Table: Biological Activities Overview
Q & A
Q. What are the recommended synthetic routes and purification methods for 2-chloroethyl 2,6-dichloroisonicotinate?
The compound is typically synthesized via esterification of 2,6-dichloroisonicotinic acid with 2-chloroethanol under acidic or coupling reagent conditions. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Purity validation by GC or HPLC is critical, with commercial samples achieving ≥97% purity . Safety protocols during synthesis include using fume hoods, PPE (gloves, goggles), and proper waste segregation for chlorinated intermediates .
Q. How should researchers characterize this compound to confirm structural integrity?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to verify ester linkage and aromatic substitution patterns.
- FT-IR for carbonyl (C=O, ~1700 cm⁻¹) and C-Cl bond identification.
- GC-MS/HPLC to assess purity and detect trace impurities. Physical properties (e.g., density: ~1.278 g/cm³, boiling point: >300°C) should align with literature values for structurally related esters .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Use PPE: nitrile gloves, lab coats, and chemical-resistant goggles.
- Conduct reactions in a fume hood to avoid inhalation of volatile chlorinated byproducts.
- Store in airtight containers away from moisture and heat.
- Dispose of waste via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How does this compound function as an elicitor of plant secondary metabolites, and what experimental designs optimize its efficacy?
The compound induces biosynthesis pathways (e.g., ginsenosides in Panax notoginseng) by mimicking stress signals. Experimental optimization involves:
- Dose-response assays : Test concentrations (0.1–100 µM) to identify optimal elicitor activity.
- Time-course studies : Monitor metabolite accumulation at 24–72-hour intervals.
- Control comparisons : Use jasmonate derivatives or methyl 2,6-dichloroisonicotinate to evaluate substituent effects on bioactivity .
Q. What analytical strategies resolve contradictions in data regarding its stability under varying pH and temperature conditions?
- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C.
- pH stability assays : Incubate the compound in buffered solutions (pH 3–9) and quantify degradation via HPLC.
- Statistical validation : Apply ANOVA to compare degradation rates across conditions, ensuring sample replicates (n ≥ 3) to minimize variability .
Q. How do structural modifications (e.g., ester group variations) impact its bioactivity compared to analogs like methyl or tert-butyl esters?
- SAR studies : Synthesize analogs (e.g., methyl, tert-butyl) and compare elicitor activity in plant cell cultures.
- Computational modeling : Use DFT calculations to correlate ester group electronegativity with receptor binding affinity.
- Meta-analysis : Review patent data (e.g., Novartis Patent Group) to identify trends in substituent-driven efficacy .
Methodological Considerations
- Data Presentation : Use tables to compare bioactivity across analogs (e.g., IC₅₀ values) and graphs for time-dependent metabolite accumulation.
- Critical Analysis : Address discrepancies in thermal stability data by cross-referencing TGA results with boiling point literature .
- Ethical Compliance : Adhere to institutional guidelines for hazardous chemical use and data reproducibility standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
